H-D-2-Nal-OH

Mu‑opioid receptor Peptide antagonist SAR

H-D-2-Nal-OH (3-(2-Naphthyl)-D-alanine) is a critical, non-proteinogenic D-amino acid building block for solid-phase peptide synthesis. Its D-configuration imparts proteolytic resistance and can convert peptide agonists into antagonists. The 2-naphthyl isomer defines receptor-binding conformation—critical for replicating SAR in CXCR4 antagonists (IC₅₀ 126 nM), ultra-high-affinity opioid ligands (pA₂ >9), and LHRH antagonists with 100% antiovulatory activity at 1 μg. Procure only the precise D-2-Nal stereoisomer; substitution with L- or 1-Nal isomers yields profoundly different pharmacological profiles.

Molecular Formula C13H13NO2
Molecular Weight 215,25 g/mole
CAS No. 76985-09-6
Cat. No. B555659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-D-2-Nal-OH
CAS76985-09-6
Synonyms3-(2-Naphthyl)-D-alanine; 76985-09-6; (R)-2-AMINO-3-(NAPHTHALEN-2-YL)PROPANOICACID; (R)-2-Amino-3-Naphthalene-2-yl-PropionicAcid; D-2-NAPHTHYLALANINE; D-3-(2-Naphthyl)-alanine; UNII-571V312YMY; (2R)-2-amino-3-(2-naphthyl)propanoicacid; (2R)-2-amino-3-naphthalen-2-ylpropanoicacid; ST079303; (R)-alpha-Amino-2-naphthalenepropionicAcid; (2R)-2-amino-3-(naphthalen-2-yl)propanoicacid; 3-Naphth-2-yl-D-phenylalanine; beta-Naphthyl-D-ala; AC1MBZEF; PubChem11942; H-D-2-Nal-OH?HCl; beta-2-Naphthyl-D-alanine; 2-D-NAPHTHYLALANINE; H-D-2-NAL-OH; KSC495A8N; (R)-3-(2-naphthyl)alanine; N5387_SIGMA; SCHEMBL210104; D-ALA(2-NAPHTHYL)-OH
Molecular FormulaC13H13NO2
Molecular Weight215,25 g/mole
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)CC(C(=O)[O-])[NH3+]
InChIInChI=1S/C13H13NO2/c14-12(13(15)16)8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7,12H,8,14H2,(H,15,16)/t12-/m1/s1
InChIKeyJPZXHKDZASGCLU-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-D-2-Nal-OH (CAS 76985-09-6): Product Baseline and Procurement-Relevant Identity


H-D-2-Nal-OH (3-(2-Naphthyl)-D-alanine) is a D‑configured, non‑proteinogenic aromatic amino acid derivative characterized by a naphthyl substituent at the β‑position of the alanine backbone [1]. Its molecular formula is C13H13NO2 (MW 215.25), and it is typically supplied as a solid with a purity of ≥98.0% (HPLC/T) [2]. The compound serves as a critical building block in solid‑phase peptide synthesis (SPPS), where its stereochemistry and extended aromatic surface enable precise modulation of peptide conformation, receptor selectivity, and metabolic stability [1].

Why Generic Substitution Fails for H-D-2-Nal-OH: The Criticality of Stereochemistry and Naphthyl Orientation


H-D-2-Nal-OH cannot be replaced by its L‑enantiomer (H‑L‑2‑Nal‑OH) or by the positional isomer H‑D‑1‑Nal‑OH without profound functional consequences. The D‑stereochemistry is essential for imparting proteolytic resistance and for converting certain peptide ligands from agonists into antagonists [1]. The specific attachment of the naphthyl group at the 2‑position, rather than the 1‑position, dictates the spatial presentation of the aromatic ring, leading to dramatically different receptor‑binding conformations and antagonistic potencies [2]. The quantitative evidence detailed below demonstrates that these structural features are not interchangeable; procurement of the precise D‑2‑Nal stereoisomer is a prerequisite for replicating published SAR and for achieving the intended pharmacological profile.

Quantitative Differentiation of H-D-2-Nal-OH Against Closest Comparators


Mu‑Opioid Receptor Affinity and Antagonist Switch: D‑2‑Nal vs. D‑1‑Nal in Endomorphin‑2

In a direct head‑to‑head study, substitution of the Phe⁴ residue in endomorphin‑2 with D‑2‑Nal produced an analog with an IC₅₀ of 19 ± 2.1 nM at the μ‑opioid receptor, while the corresponding D‑1‑Nal analog displayed a slightly higher affinity (IC₅₀ 14 ± 1.25 nM). Both analogs functioned as weak antagonists, whereas the parent peptide is a potent agonist (IC₅₀ 1.9 ± 0.21 nM) [1]. This demonstrates that the 2‑naphthyl orientation, while slightly less affine than the 1‑naphthyl variant, consistently induces a functional switch to antagonism, a property not shared by the native Phe residue.

Mu‑opioid receptor Peptide antagonist SAR

Positional Isomerism Defines Antagonist Potency: D‑2‑Nal vs. D‑1‑Nal in Bradykinin B₂ Antagonists

In bradykinin B₂ receptor antagonists, replacement of D‑Phe⁷ with either D‑1‑Nal or D‑2‑Nal resulted in 'strikingly different antagonistic potencies' in the conscious rat vasodepressor assay [1]. Although exact numeric IC₅₀ values are not provided in the abstract, the study explicitly states that the activity difference is large and attributed to distinct peptide conformations induced by the 1‑ vs. 2‑naphthyl orientation.

Bradykinin B₂ receptor Peptide antagonist Conformational analysis

The Distal Aromatic Ring of 2‑Nal is Essential for High CXCR4 Antagonist Potency

In the cyclopentapeptide CXCR4 antagonist FC131 (IC₅₀ = 126 nM), systematic SAR studies demonstrated that the distal aromatic ring of the 2‑Nal³ side chain is required to maintain high potency [1]. Replacement or truncation of this naphthyl system leads to significant loss of activity, whereas the D‑Tyr⁵ residue was found to be partially dispensable (a Gly⁵ analog was only 13‑fold less potent) [1]. This establishes the 2‑naphthylalanine residue as a critical pharmacophoric element, not merely a hydrophobic spacer.

CXCR4 antagonist Cyclopentapeptide HIV

D‑2‑Nal Enables Ultra‑High Affinity μ‑Opioid Antagonists When Combined with Dmt

Incorporation of D‑2‑Nal at position 4 of endomorphin‑2, in conjunction with a 2′,6′‑dimethyltyrosine (Dmt) substitution at position 1, yields the exceptionally potent μ‑opioid antagonist [Dmt¹, Sar², d‑2‑Nal⁴]endomorphin‑2. This compound exhibits an IC₅₀ of 0.01 ± 0.001 nM at the μ‑opioid receptor and a pA₂ of 9.19 in a functional calcium assay, representing a >100‑fold improvement in affinity over the parent endomorphin‑2 [1]. The analogous D‑1‑Nal derivative [Dmt¹, d‑1‑Nal⁴]endomorphin‑1 displayed a mixed μ‑agonist/δ‑antagonist profile, highlighting the unique functional outcome conferred by the 2‑naphthyl orientation in this optimized context [2].

μ‑opioid antagonist Antanal Peptide engineering

D‑Stereochemistry is Required for Antagonist Activity and Metabolic Stability

While direct comparative stability data for the free amino acid H‑D‑2‑Nal‑OH are limited, class‑level evidence indicates that D‑configured amino acids confer resistance to proteolytic degradation. In the endomorphin‑2 series, only the D‑Nal analogs functioned as antagonists; the corresponding L‑2‑Nal and L‑1‑Nal derivatives exhibited different activity profiles [1]. Moreover, peptides containing D‑2‑Nal residues, such as Dmt‑Pro‑Trp‑D‑2‑Nal‑NH₂, demonstrate enhanced metabolic stability and improved pharmacokinetic properties in vivo compared to L‑analogues, a phenomenon widely attributed to the resistance of D‑amino acid‑containing sequences to endogenous peptidases .

Peptide stability Proteolytic resistance D‑amino acid

Optimal Use Cases for H-D-2-Nal-OH Based on Quantitative Evidence


Design of μ‑Opioid Receptor Antagonists with Tailored Affinity

Use H‑D‑2‑Nal‑OH as a position‑4 substitute in endomorphin‑2 scaffolds to convert a potent agonist (IC₅₀ 1.9 nM) into a weak antagonist (IC₅₀ ~19 nM) [1]. This moderate‑affinity antagonist profile is valuable for mechanistic studies where complete receptor blockade is undesirable. For ultra‑high‑affinity antagonism, combine H‑D‑2‑Nal‑OH with a Dmt residue at position 1 to achieve sub‑nanomolar IC₅₀ values and pA₂ >9 [2].

Construction of Potent CXCR4 Antagonists (HIV, Cancer, Stem Cell Mobilization)

Incorporate H‑D‑2‑Nal‑OH into cyclopentapeptide scaffolds to mimic the critical 2‑Nal³ residue of FC131. SAR studies confirm that the distal aromatic ring of this residue is indispensable for high CXCR4 antagonism (IC₅₀ = 126 nM) [3]. Any truncation or modification of the naphthyl system compromises potency, making H‑D‑2‑Nal‑OH the validated building block for CXCR4‑targeted lead optimization.

Bradykinin B₂ Receptor Antagonist Development

Utilize H‑D‑2‑Nal‑OH as a D‑Phe replacement at position 7 of bradykinin antagonists. The 2‑naphthyl isomer induces a distinct bioactive conformation that yields a potency profile markedly different from that of the 1‑Nal analog, as demonstrated in conscious rat vasodepressor assays [4]. This differential activity can be exploited to fine‑tune antagonist efficacy and duration of action.

LHRH Antagonist Optimization with Reduced Histamine Release

Employ H‑D‑2‑Nal‑OH as the N‑terminal residue (position 1) in decapeptide LHRH antagonists. The optimized sequence [N‑Ac‑D‑2‑Nal¹, D‑pClPhe², D‑3‑Pal³, NicLys⁵, D‑NicLys⁶, ILys⁸, D‑Ala¹⁰]‑LHRH achieved 100% antiovulatory activity at 1 μg and exhibited negligible histamine release, a critical safety advantage for reproductive health applications [5]. The D‑2‑Nal residue is an integral component of this high‑potency, low‑toxicity design.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for H-D-2-Nal-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.